(3R)-4-cyclopropyl-3-hydroxybutanoic acid
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Overview
Description
(3R)-4-cyclopropyl-3-hydroxybutanoic acid is an organic compound featuring a cyclopropyl group attached to a hydroxybutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-cyclopropyl-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by hydrolysis and subsequent functional group transformations. For instance, starting from a cyclopropyl ketone, the compound can be synthesized via reduction to the corresponding alcohol, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and oxidation reactions under controlled conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-cyclopropyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-4-cyclopropyl-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3R)-4-cyclopropyl-3-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. The hydroxyl and carboxylic acid functionalities also play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylcarboxylic acid
- Cyclopropylmethanol
- Cyclopropylamine
Uniqueness
(3R)-4-cyclopropyl-3-hydroxybutanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxybutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2227691-88-3 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3R)-4-cyclopropyl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(4-7(9)10)3-5-1-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
NVKJBDLGBWNSDO-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC1C[C@H](CC(=O)O)O |
Canonical SMILES |
C1CC1CC(CC(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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